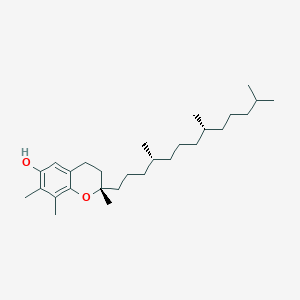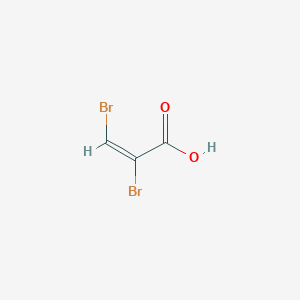
(E)-2,3-Dibromoacrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2,3-Dibromoacrylic acid, also known as DBAA, is a chemical compound that is commonly used in scientific research. It is a derivative of acrylic acid and is known for its ability to inhibit the activity of certain enzymes. In
Mechanism Of Action
(E)-2,3-Dibromoacrylic acid works by binding to the active site of glutathione S-transferase, preventing it from carrying out its normal function. This inhibition leads to the accumulation of toxic compounds within cells, ultimately resulting in cell death. The exact mechanism by which (E)-2,3-Dibromoacrylic acid inhibits cancer cell growth is not yet fully understood, but it is thought to involve the disruption of cellular signaling pathways.
Biochemical And Physiological Effects
(E)-2,3-Dibromoacrylic acid has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of glutathione S-transferase and cancer cell growth, it has also been shown to induce apoptosis (cell death) in a variety of cell types. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One advantage of using (E)-2,3-Dibromoacrylic acid in lab experiments is its specificity for glutathione S-transferase. This allows researchers to selectively inhibit this enzyme without affecting other cellular processes. However, (E)-2,3-Dibromoacrylic acid can be toxic at high concentrations, making it important to use appropriate safety precautions when working with this compound.
Future Directions
There are a number of potential future directions for research on (E)-2,3-Dibromoacrylic acid. One area of interest is the development of (E)-2,3-Dibromoacrylic acid analogs with improved potency and selectivity. Another area of interest is the exploration of (E)-2,3-Dibromoacrylic acid's potential as a cancer treatment, either alone or in combination with other therapies. Additionally, further research is needed to fully understand the mechanism by which (E)-2,3-Dibromoacrylic acid induces apoptosis and to identify other cellular targets of this compound.
Synthesis Methods
(E)-2,3-Dibromoacrylic acid can be synthesized through the reaction of 2,3-dibromopropionic acid with sodium hydroxide. This reaction results in the formation of (E)-2,3-Dibromoacrylic acid and sodium bromide. The purity of the resulting (E)-2,3-Dibromoacrylic acid can be improved through recrystallization.
Scientific Research Applications
(E)-2,3-Dibromoacrylic acid has been used in a variety of scientific research applications. One of its primary uses is as an inhibitor of the enzyme glutathione S-transferase. This enzyme is involved in the detoxification of certain chemicals in the body, and its inhibition can lead to increased toxicity and cell death. (E)-2,3-Dibromoacrylic acid has also been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer treatment.
properties
CAS RN |
1578-72-9 |
|---|---|
Product Name |
(E)-2,3-Dibromoacrylic acid |
Molecular Formula |
C3H2Br2O2 |
Molecular Weight |
229.85 g/mol |
IUPAC Name |
(E)-2,3-dibromoprop-2-enoic acid |
InChI |
InChI=1S/C3H2Br2O2/c4-1-2(5)3(6)7/h1H,(H,6,7)/b2-1+ |
InChI Key |
AZAFGYLHYXBSMI-OWOJBTEDSA-N |
Isomeric SMILES |
C(=C(\C(=O)O)/Br)\Br |
SMILES |
C(=C(C(=O)O)Br)Br |
Canonical SMILES |
C(=C(C(=O)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




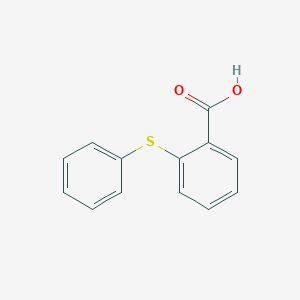
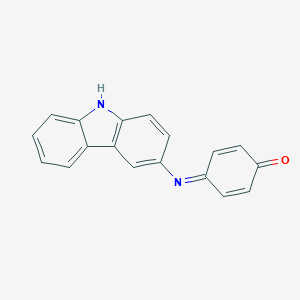
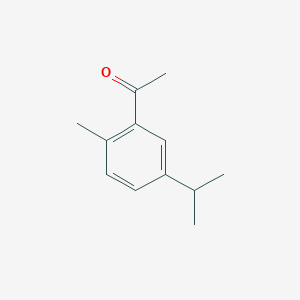
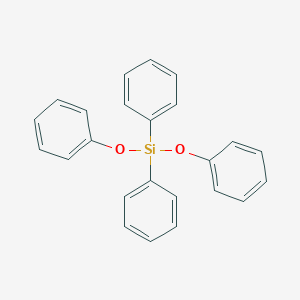
![2-Methylthieno[2,3-d]thiazole](/img/structure/B72171.png)
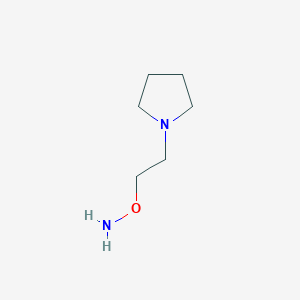
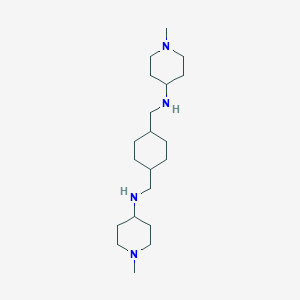
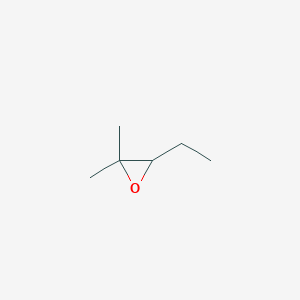
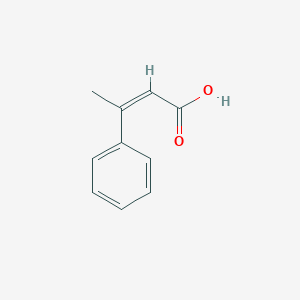
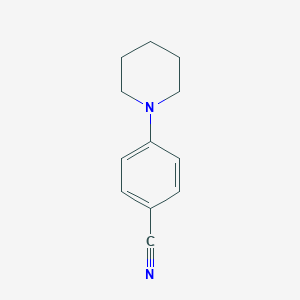
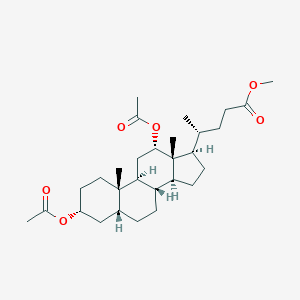
-](/img/structure/B72183.png)
